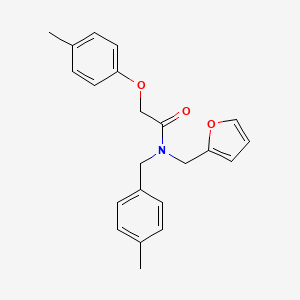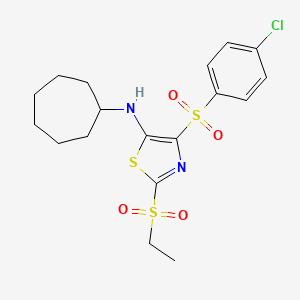![molecular formula C17H22N2O5S3 B11411442 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11411442.png)
2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOL-5-AMINE is a complex organic compound that belongs to the thiazole family This compound is characterized by the presence of multiple functional groups, including sulfonyl, thiazole, and oxolane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOL-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via sulfonylation using ethanesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the 4-Methylbenzenesulfonyl Group: This step involves the sulfonylation of the thiazole ring with 4-methylbenzenesulfonyl chloride under basic conditions.
Incorporation of the Oxolane Moiety: The oxolane group can be introduced through a nucleophilic substitution reaction using oxolane-2-methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the sulfonyl groups.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides or thiols under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring and the oxolane moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOL-5-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl groups may play a role in the compound’s ability to form hydrogen bonds or electrostatic interactions with target molecules, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(ETHANESULFONYL)-4-(BENZENESULFONYL)-1,3-THIAZOL-5-AMINE
- 2-(METHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE
- 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-CARBOXYLIC ACID
Uniqueness
The uniqueness of 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOL-5-AMINE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethanesulfonyl and 4-methylbenzenesulfonyl groups, along with the oxolane moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H22N2O5S3 |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C17H22N2O5S3/c1-3-26(20,21)17-19-16(15(25-17)18-11-13-5-4-10-24-13)27(22,23)14-8-6-12(2)7-9-14/h6-9,13,18H,3-5,10-11H2,1-2H3 |
InChI Key |
UZOLIFVOURAECB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-7-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B11411363.png)
![4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11411370.png)
![Ethyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B11411378.png)
![1-(2,4-dimethylphenyl)-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11411386.png)
![methyl 5-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}-2-furoate](/img/structure/B11411388.png)
![3-[1-Allyl-5-(4-fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B11411396.png)
![N-cyclopentyl-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamide](/img/structure/B11411404.png)
![4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11411407.png)
![1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}piperidin-4-ol](/img/structure/B11411409.png)

![1-(2-ethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11411419.png)
![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11411424.png)


